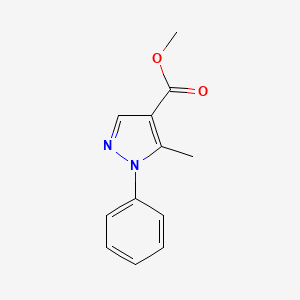

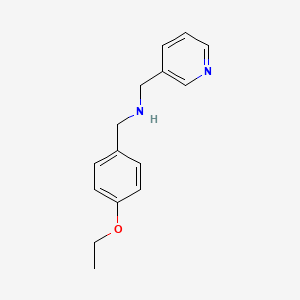

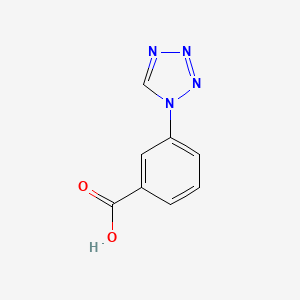

1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole-5-thione derivatives involves multi-step reactions that yield various compounds with potential biological activities. For instance, the synthesis of 4,5-dihydro-1,2,4-triazole Schiff base derivatives is achieved by reacting 4-amino-4,5-dihydro-3-(phenoxy-methyl)-1H-1,2,4-triazole-5-thione with substituted benzaldehydes . Similarly, the synthesis of novel crystalline compounds such as 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione is reported, which involves a multi-step reaction process and is characterized by various physicochemical tools . The synthesis of dimeric silver(I) complexes containing 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione is another example, where the reaction with AgNO3 and triphenylphosphane in ethanol leads to the formation of the complex .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole-5-thione derivatives is characterized using various spectroscopic techniques. For example, the FT-IR spectrum analysis helps in assigning vibrational bands and understanding the molecular structure . X-ray diffraction (XRD) is another powerful technique used to determine the crystal structure of these compounds, providing insights into the geometrical parameters and the presence of intermolecular interactions . The molecular structure is further elucidated by NMR spectroscopy, which confirms the presence of specific functional groups and the overall molecular framework .

Chemical Reactions Analysis

The 1H-1,2,4-triazole-5-thione derivatives undergo various chemical reactions, including condensation with aromatic aldehydes to form imines . Schiff base formation is a common reaction for these derivatives, as seen in the synthesis of 4,5-dihydro-1,2,4-triazole Schiff base derivatives . The possibility of thiol-thione tautomerism via single-proton intramigration is also reported, which is a significant chemical reaction that can influence the properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole-5-thione derivatives are diverse and are influenced by their molecular structure. The compounds exhibit good fungicidal activities, which is a significant biological property . Theoretical calculations, such as HOMO-LUMO and NBO analysis, provide insights into the electronic properties and potential biological activities, such as anti-tuberculostic activity . The nonlinear optical properties of these compounds are also of interest, with some derivatives showing higher hyperpolarizability than commercial materials like urea . The crystal structure analysis reveals various intermolecular interactions that stabilize the crystalline solid, which is crucial for understanding the material's properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1H-1,2,4-Triazole derivatives, including 4-amino-3-((4-methylphenoxy)methyl)- derivatives, are synthesized and characterized for their structural and chemical properties. The synthesis involves the creation of biologically active derivatives with potential applications in various fields. The characterization of these compounds includes single crystal and powder X-ray diffraction, highlighting their crystalline structures and intermolecular interactions. These studies provide a foundation for understanding the chemical behavior and potential applications of these derivatives in material science and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activities

Some derivatives have been investigated for their biological activities. For instance, the synthesis and biological activity of 4,5-dihydro-1,2,4-triazole-5-thione Schiff base derivatives were explored, showing good fungicidal activities. This suggests the potential of these derivatives for use in developing new fungicides and antimicrobial agents, contributing to the field of agricultural chemistry and pharmacology (Xiao-hong Sun, Bai, Liu, Chen, Jia, & Zeng, 2009).

Material Science and Corrosion Inhibition

1H-1,2,4-Triazole derivatives are also studied for their applications in material science, particularly in corrosion inhibition. A study on 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated its superior inhibition efficiency against the corrosion of mild steel. These findings are significant for the development of new corrosion inhibitors, which are crucial for extending the life of metals in corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-7-2-4-8(5-3-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKIXHOOIHRORL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NNC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150546 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

CAS RN |

113766-05-5 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113766055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)